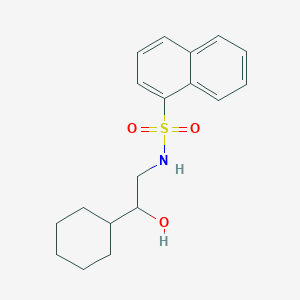
N-(2-cyclohexyl-2-hydroxyethyl)naphthalene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-cyclohexyl-2-hydroxyethyl)naphthalene-1-sulfonamide” is a complex organic compound. It contains a naphthalene ring, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings . Attached to this naphthalene ring is a sulfonamide group, which is a functional group consisting of a sulfur atom, two oxygen atoms, and a nitrogen atom . The molecule also contains a cyclohexyl group, which is a cycloalkane with the formula C6H11, and a hydroxyethyl group, which is composed of an ethylene bridge (-CH2-CH2-) with a hydroxyl (-OH) substituent .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The naphthalene ring would provide a planar, aromatic core, while the sulfonamide, cyclohexyl, and hydroxyethyl groups would add complexity to the structure .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The naphthalene ring might undergo electrophilic aromatic substitution reactions, while the sulfonamide group could participate in various organic reactions . The hydroxyethyl group might be involved in reactions typical for alcohols .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the naphthalene ring might contribute to its aromaticity and stability, while the sulfonamide group could affect its solubility and reactivity .Aplicaciones Científicas De Investigación
Fluorescent Probe Technology
N-n-Butyl[(5-dimethylamino)-1-naphthalene]sulfonamide serves as a fluorescent probe with minimal fluorescence in water, which fluoresces strongly when bound to proteins. This property is utilized for the indirect measurement of binding, such as p-hydroxybenzoic acid esters to bovine serum albumin, indicating a potential for the study of protein interactions and the nature of binding mechanisms in biological systems (Jun et al., 1971).
Environmental Remediation
A recyclable acrylic ester polymer, NDA-801, has been synthesized for the effective removal of aromatic sulfonates, including naphthalene sulfonates, from industrial wastewaters. This study showcases the potential of novel materials in treating polluted water by targeting hydrophobic ionizable organic compounds, offering insights into the environmental applications of sulfonamide derivatives (Pan et al., 2008).
Analytical Chemistry
The interaction of naphthalene dyes with apomyoglobin and apohemoglobin has been explored using 1-anilino-8-naphthalene sulfonate as a fluorescent probe. This research provides a foundation for using sulfonamide-based probes in studying non-polar binding sites within proteins, which could have implications for drug design and understanding protein function (Stryer, 1965).
Materials Science
Sulfonated naphthalene dianhydride-based polyimide copolymers have been evaluated for their potential in fuel cell applications. This research highlights the role of sulfonamide compounds in developing new materials for energy conversion, particularly in enhancing the performance of proton-exchange-membrane fuel cells (Einsla et al., 2005).
Sensor Technology
Naphthalene-sulfonamide derivatives have been utilized in the development of sensitive and selective sensors for lead (II) ions. This work demonstrates the potential of sulfonamide-based compounds in environmental monitoring and public health by providing a means for detecting harmful metal ions in various matrices (Kamal et al., 2015).
Propiedades
IUPAC Name |
N-(2-cyclohexyl-2-hydroxyethyl)naphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3S/c20-17(15-8-2-1-3-9-15)13-19-23(21,22)18-12-6-10-14-7-4-5-11-16(14)18/h4-7,10-12,15,17,19-20H,1-3,8-9,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRTMRBRQLKGJAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CNS(=O)(=O)C2=CC=CC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

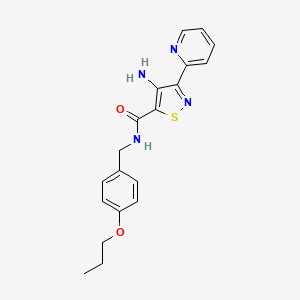
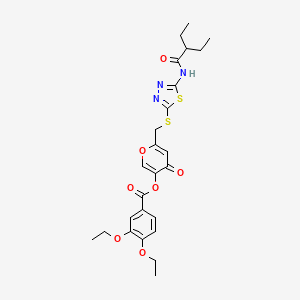
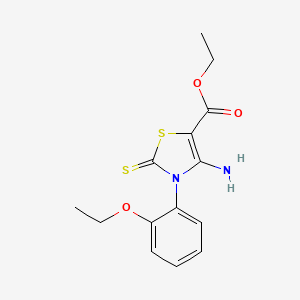
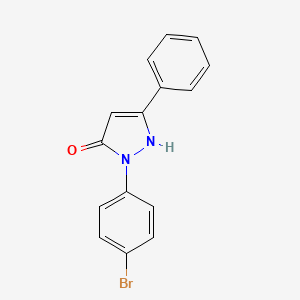
![N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-4-fluoro-2-nitroaniline](/img/structure/B2676370.png)
![1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-morpholinopropan-2-ol hydrochloride](/img/structure/B2676372.png)
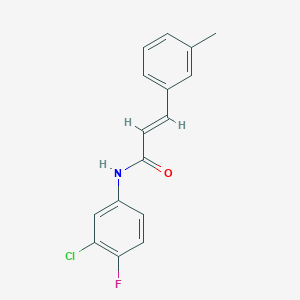
![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2676376.png)
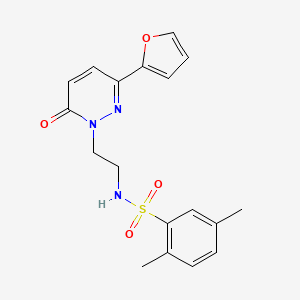
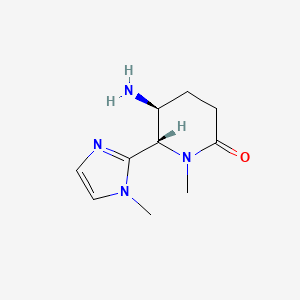
![8-Bromo-3-methylimidazo[1,2-A]pyridine](/img/structure/B2676379.png)
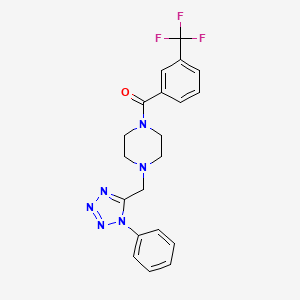
![(E)-3-(2,5-difluorophenyl)-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)prop-2-en-1-one](/img/structure/B2676382.png)
![Cyclohexyl cyano[3-(pyrrolidin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B2676383.png)